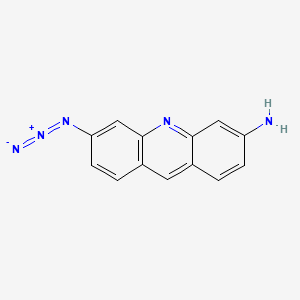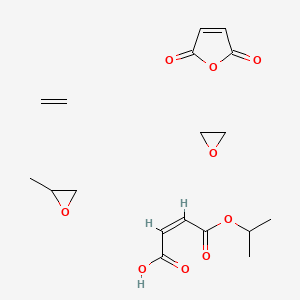
(But-3-en-2-yl)(dibutyl)chlorostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-2-yl)(dibutyl)chlorostannane is an organotin compound with the molecular formula C14H29ClSn. This compound is part of the organotin family, which is known for its diverse applications in organic synthesis, catalysis, and material science. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms, and they often exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane typically involves the reaction of dibutyltin dichloride with but-3-en-2-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+BuCH=CHCH2MgBr→this compound+MgClBr
The reaction is usually conducted in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(But-3-en-2-yl)(dibutyl)chlorostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
(But-3-en-2-yl)(dibutyl)chlorostannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (But-3-en-2-yl)(dibutyl)chlorostannane involves its interaction with various molecular targets. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. It can also participate in coordination chemistry, forming complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane.
Tributyltin chloride: Another organotin compound with different reactivity and applications.
Tetramethyltin: A simpler organotin compound used in different contexts.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both but-3-en-2-yl and dibutyl groups
Properties
CAS No. |
78152-97-3 |
|---|---|
Molecular Formula |
C12H25ClSn |
Molecular Weight |
323.49 g/mol |
IUPAC Name |
but-3-en-2-yl-dibutyl-chlorostannane |
InChI |
InChI=1S/2C4H9.C4H7.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;3-4H,1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
YJBRTUYFODWXGU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C(C)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


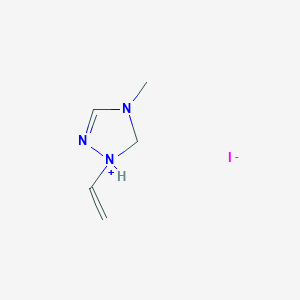
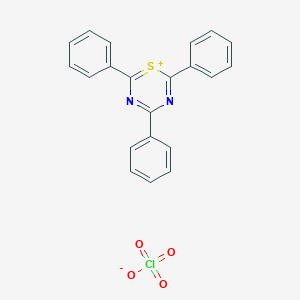

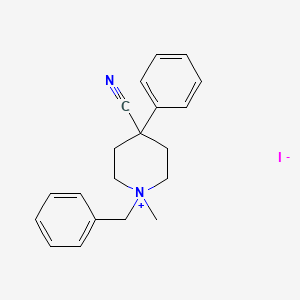
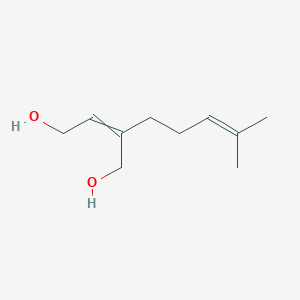
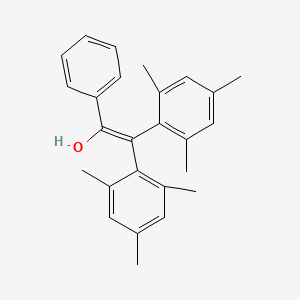
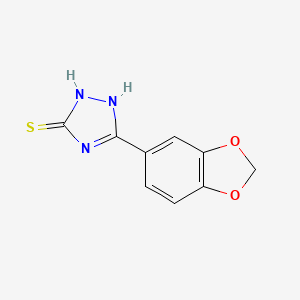


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
